molecular formula C13H17N3O3S B594326 2-Hydrazino-1-methylpyridinium tosylate CAS No. 1404375-16-1

2-Hydrazino-1-methylpyridinium tosylate

Cat. No.: B594326
CAS No.: 1404375-16-1
M. Wt: 295.357
InChI Key: BTSNOXLIZKNPEP-UHFFFAOYSA-N
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Description

2-Hydrazino-1-methylpyridinium tosylate is an organic compound with the molecular formula C13H17N3O3S. It is a white solid that is stable under standard conditions and soluble in water and some organic solvents . This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Chemical Reactions Analysis

2-Hydrazino-1-methylpyridinium tosylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydrazino-1-methylpyridinium tosylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-1-methylpyridinium tosylate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

2-Hydrazino-1-methylpyridinium tosylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methylbenzenesulfonate;(1-methylpyridin-1-ium-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H9N3/c1-6-2-4-7(5-3-6)11(8,9)10;1-9-5-3-2-4-6(9)8-7/h2-5H,1H3,(H,8,9,10);2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNOXLIZKNPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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